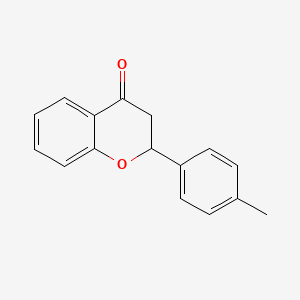

4'-Methylflavanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-(4-methylphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O2/c1-11-6-8-12(9-7-11)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-9,16H,10H2,1H3 |

InChI Key |

HITISLKGAFZTFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of 4 Methylflavanone and Analogs

Established Chemical Synthesis Methodologies

Chemical synthesis provides controlled and versatile pathways for the production of flavanones, including methylated derivatives like 4'-Methylflavanone. These methodologies often involve the cyclization of precursor chalcones or more streamlined one-pot approaches.

Cyclization of Chalcones

The cyclization of 2'-hydroxychalcones is a widely employed and fundamental method for the chemical synthesis of flavanones. This reaction typically proceeds via an intramolecular conjugate addition, also known as an oxa-Michael addition, where the hydroxyl group at the 2' position of the chalcone (B49325) attacks the α,β-unsaturated ketone system, leading to the formation of the heterocyclic C-ring of the flavanone (B1672756). uni.lulipidmaps.orguni.lu

Various conditions can facilitate this cyclization, including the presence of acids, bases, or even microwave irradiation. For instance, the cyclization of 2'-hydroxychalcones to flavanones can be achieved using catalysts such as acetic acid (AcOH), piperidine, sodium acetate (B1210297) (CH3COONa), or phosphoric acid (H3PO4). lipidmaps.orguni.lulibretexts.org Microwave-assisted methods have been shown to significantly reduce reaction times from several days to minutes while maintaining acceptable yields. uni.lunih.gov

Specifically, this compound (4) has been synthesized through the cyclization of 2'-hydroxy-4-methylchalcone (B103711) (3). This conversion was achieved in the presence of sodium acetate, yielding this compound with a 37.7% yield. The precursor, 2'-hydroxy-4-methylchalcone, is typically obtained via Claisen-Schmidt condensation between 2'-hydroxyacetophenone (B8834) and 4-methylbenzaldehyde (B123495) under alkaline conditions. nih.gov

Table 1: Representative Chalcone Cyclization Conditions for Flavanone Synthesis

| Precursor Chalcone Type | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 2'-hydroxy-4-methylchalcone | Sodium Acetate | This compound | 37.7 | |

| 2'-hydroxychalcones | Acetic Acid (Microwave) | Flavanones | Up to 82 | uni.lu |

| 2'-hydroxychalcones | Anhydrous K2CO3 (Reflux/Microwave) | Flavanones | - | lipidmaps.org |

| 2'-hydroxychalcones | Piperidine and KOH | Flavanones | - | libretexts.org |

One-Pot Synthetic Approaches for Flavanones

One-pot synthetic strategies offer advantages in terms of efficiency, reduced purification steps, and atom economy by combining multiple reaction steps into a single vessel. For flavanones, these approaches often integrate the initial condensation reaction, such as the Claisen-Schmidt condensation, with the subsequent cyclization. nih.gov

Several one-pot protocols have been developed for flavanone synthesis from readily available starting materials like 2'-hydroxyacetophenones and substituted benzaldehydes. For example, a chemo-enzymatic cascade utilizing lipases (porcine pancreas and Mucor javanicus lipases) has been reported for the stereoselective one-pot synthesis of (S)-flavanones. This process involves cross-aldol condensation to form chalcone intermediates, followed by an intramolecular oxa-Michael addition.

Other chemical one-pot methods include polyphosphoric acid (PPA)-promoted reactions, which can yield various flavanone derivatives from 2'-hydroxyacetophenones and benzaldehydes in moderate to excellent yields. PPA acts as both an acid catalyst and a reagent for dehydration and cyclization. Additionally, a transition metal and additive-free protocol using Cs2CO3 as a base and iodine as an oxidant in a H2O:DMSO solvent system has been developed for the direct one-pot synthesis of flavones and flavanones from 2-hydroxyacetophenone (B1195853) and substituted aldehydes. Metal chlorides, such as BiCl3/RuCl3, have also been employed in one-pot syntheses involving intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones.

Table 2: Examples of One-Pot Flavanone Synthesis Approaches

| Starting Materials | Catalyst/Conditions | Product Type | Key Steps Involved | Reference |

| 2'-hydroxyacetophenone, aromatic aldehydes | Porcine pancreas lipase, Mucor javanicus lipase | (S)-Flavanones | Cross-aldol condensation, Intramolecular oxa-Michael addition | |

| 2-hydroxyacetophenones, benzaldehydes | Polyphosphoric Acid (PPA) | Flavanone derivatives | Condensation, Cyclization | |

| 2-hydroxyacetophenone, substituted aldehydes | Cs2CO3, Iodine (H2O:DMSO) | Flavanones | Condensation, Oxidative Cyclization | |

| Substituted phenols, cinnamoyl chlorides | BiCl3/RuCl3 | Flavones/Flavanones | Ortho-acylation, Cyclodehydrogenation |

Palladium-Catalyzed Oxidative Cyclization Routes to Flavanones

Palladium-catalyzed oxidative cyclization represents an efficient and divergent route for the synthesis of flavones and flavanones. These methodologies typically start from 2'-hydroxydihydrochalcones as common intermediates. The Pd(II) catalysis facilitates the conversion, with the specific outcome (flavanone or flavone) often depending on the choice of oxidants and additives.

A plausible mechanism involves Pd(II)-catalyzed dehydrogenation of 2'-hydroxydihydrochalcone to form a 2'-hydroxychalcone (B22705) intermediate. This intermediate can then be transformed into the desired flavanone through a Michael addition pathway, or into a flavone (B191248) via oxidative Heck coupling, under optimized reaction conditions. Palladium(II)-catalyzed one-pot β-arylation of chromanones with arylboronic acids has also been reported as a novel route to various flavanones, achieving yields up to 92%.

Table 3: Palladium-Catalyzed Flavanone Synthesis

| Starting Material | Catalyst System | Product | Yield (%) | Reference |

| 2'-hydroxydihydrochalcones | Pd(II) catalysis (with oxidants/additives) | Flavanones | Moderate to High | |

| Chromanones, arylboronic acids | Palladium(II) catalysis | Flavanones | Up to 92 |

Modified Baker-Venkataraman Rearrangement Approaches

The Baker-Venkataraman rearrangement is a well-established reaction in organic synthesis, primarily used for the preparation of 1,3-diketones, which are crucial intermediates for the synthesis of chromones and flavones. This rearrangement involves the base-catalyzed intramolecular O→C acyl migration of 2'-aroyloxyacetophenones to yield 1,3-diketones. Subsequent acid treatment typically induces cyclization of these 1,3-diketones to form chromones or flavones.

While the Baker-Venkataraman rearrangement is more commonly associated with flavone synthesis, its importance lies in providing access to the diketone precursors that can be cyclized to the flavonoid scaffold. Modified approaches have aimed to improve yields or streamline the process, for instance, by using phase transfer catalysts or specific base/solvent systems. The reaction of 2',4'-dihydroxy-5'-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate, for example, has been shown to afford 3-benzoyl-7-hydroxy-6-nitroflavone, which can then be cleaved to a 1,3-diketone and subsequently transformed into a flavone.

Synthetic Routes for Methylated Flavanone Derivatives

The synthesis of methylated flavanone derivatives, including this compound, often leverages the general methodologies described above, with specific attention to introducing the methyl group at the desired position. As previously mentioned, this compound (4) has been successfully synthesized through the cyclization of 2'-hydroxy-4-methylchalcone (3). This reaction, carried out in the presence of sodium acetate, yielded the target compound with a 37.7% yield. The precursor, 2'-hydroxy-4-methylchalcone, is itself a methylated chalcone obtained from the Claisen-Schmidt condensation of 2'-hydroxyacetophenone with 4-methylbenzaldehyde.

Other examples of methylated flavanone synthesis involve the preparation of C(8)-methyl flavones. These compounds can be synthesized from corresponding methylated chalcones through oxidative cyclization, often using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. These methods highlight the adaptability of general flavanone synthetic routes to produce specific methylated analogs by selecting appropriately substituted starting materials.

Biotransformation and Enzymatic Synthesis

Beyond chemical synthesis, flavanones, including their methylated forms, are naturally produced in plants through complex biosynthetic pathways involving specific enzymes. Microorganisms also demonstrate the capability to perform biotransformations of chalcones into flavanones, mimicking plant processes.

In higher plants, the biosynthesis of flavonoids initiates with the stepwise condensation of p-coumaroyl-coenzyme A (CoA) with three malonyl-CoAs, catalyzed by chalcone synthase (CHS), to yield chalcones. The subsequent crucial step for flavanone formation is the cyclization of these chalcones, primarily catalyzed by chalcone isomerase (CHI). CHI facilitates the stereospecific isomerization of chalcones to their corresponding (2S)-flavanones, which serve as biogenetic precursors for a wide array of other flavonoids. uni.lu

Microbial biotransformations offer an environmentally friendly and selective alternative for producing flavanones. Various microorganisms, including fungi and bacteria, have been investigated for their ability to cyclize chalcones. For instance, the fungus Aspergillus alliaceus UI 315 has been shown to efficiently transform 2'-hydroxy-2,3-dimethoxychalcone into several products, including flavanones, and also perform O-demethylation and hydroxylation. Aspergillus niger has also been demonstrated to cyclize chalcones into flavonoids. While plant enzymes like CHI typically produce stereoselectively, microbial cyclization can sometimes result in racemic products.

Enzymatic cascade approaches are also being explored for flavanone synthesis. A double-face promiscuous chemo-enzymatic cascade involving porcine pancreas and Mucor javanicus lipases has enabled the one-pot stereoselective synthesis of (S)-flavanones from 2'-hydroxyacetophenone and substituted aromatic aldehydes. Furthermore, enzyme-catalyzed intramolecular C(sp3)–H activation using myoglobin (B1173299) has been explored for the stereoselective construction of chiral flavanones precursors, demonstrating the potential for highly controlled synthesis through biocatalysis. Synthetic biology approaches, including pathway engineering and optimization of gene expression, are also being applied to enhance the microbial production of flavonoids.

Table 4: Key Enzymes and Microorganisms in Flavanone Biosynthesis/Biotransformation

| Enzyme/Microorganism | Role/Reaction | Substrate | Product | Reference |

| Chalcone Isomerase (CHI) | Stereospecific isomerization | Chalcones | (2S)-Flavanones | uni.lu |

| Aspergillus alliaceus UI 315 | Cyclization, O-demethylation, hydroxylation | Chalcones | Flavanones, modified chalcones | |

| Aspergillus niger | Cyclization | Chalcones | Flavonoids (Flavanones) | |

| Porcine pancreas lipase, Mucor javanicus lipase | Chemo-enzymatic cascade | 2'-hydroxyacetophenone, aromatic aldehydes | (S)-Flavanones | |

| Myoglobin | Intramolecular C(sp3)–H activation | Diazo reagents (flavanone precursors) | Chiral flavanone precursors |

Molecular Interactions and Biological Activity Mechanisms of 4 Methylflavanone

Anti-inflammatory Activity and Immunomodulation Mechanisms (In Vitro Studies)

Molecular Targets in Inflammatory Pathways

While research on the specific molecular targets of 4'-Methylflavanone in inflammatory pathways is ongoing, broader studies on flavanones and their methyl derivatives provide insights into potential mechanisms. Flavonoids, as a class, are recognized for their anti-inflammatory properties, which involve the inhibition of pro-inflammatory mediators such as eicosanoids, cytokines, adhesion molecules, and C-reactive protein. researchgate.netnih.govfrontiersin.org They can also modulate the activity of key transcription factors like nuclear factor-kappa B (NF-κB) and activating protein-1 (AP-1), while activating nuclear factor-erythroid 2-related factor 2 (Nrf2). researchgate.netmdpi.com

Methyl derivatives of flavanone (B1672756) have been demonstrated to inhibit the production of nitric oxide (NO) and chemiluminescence in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com These compounds can dose-dependently modulate the production of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-12p40 (IL-12p40), interleukin-12p70 (IL-12p70), and tumor necrosis factor-alpha (TNF-α) in stimulated RAW264.7 cells. mdpi.com For instance, 2′-methylflavanone and 3′-methylflavanone have shown strong anti-inflammatory activity by reducing the concentrations of IL-6, IL-12p40, and IL-12p70. mdpi.com Additionally, 2′-methylflavanone reduces TNF-α, and 3′-methylflavanone reduces IL-1β. mdpi.com While these findings highlight the anti-inflammatory potential of methyl-substituted flavanones, specific detailed research on this compound's precise molecular targets in these pathways is still an area of active investigation.

Antimicrobial and Antifungal Activity Mechanisms (Preclinical Investigations)

Flavanones, including this compound, exhibit antimicrobial properties, which are being explored in preclinical investigations. nih.gov The biological activity of flavanoids is influenced by their chemical structure, including the number and positions of hydroxyl groups and other functional group substitutions. nih.gov

While general flavonoids have shown antifungal activity against Candida species, including Candida albicans and Candida tropicalis, and some studies have explored the activity of other phenolic compounds against Candida dubliniensis, specific detailed research on the antifungal potential of this compound against Candida dubliniensis or other opportunistic pathogens is limited. conicet.gov.armdpi.comnih.gov Flavonoids, in general, may exert antifungal effects through mechanisms such as inhibiting biofilm formation, disrupting yeast-hyphae transitions, and modulating efflux pump activity. frontiersin.org

Flavonoids are well-known for their antibacterial properties against a wide range of pathogenic microorganisms. researchgate.netmdpi.com The proposed antibacterial mechanisms of flavonoids are diverse and include:

Inhibition of nucleic acid synthesis (DNA/RNA). researchgate.netmdpi.comintec.edu.do

Inhibition of cytoplasmic membrane function and alteration of membrane permeability. researchgate.netmdpi.com

Inhibition of energy metabolism. researchgate.netmdpi.com

Inhibition of bacterial attachment and biofilm formation. researchgate.netmdpi.com

Inhibition of porin on the cell membrane. researchgate.net

Attenuation of pathogenicity. researchgate.net

Flavanones, as a subclass of flavonoids, have demonstrated higher antibacterial activity compared to their corresponding flavone (B191248) counterparts in some instances. researchgate.net Structural modifications, such as the presence of prenyl groups or specific hydroxylations, can influence their antibacterial potency. researchgate.netmdpi.com For example, the introduction of methoxy (B1213986) groups at certain positions has been found to diminish antibacterial potential, while a methoxy group at C8 in ring A appeared to increase it. mdpi.com While this compound is noted to possess general antimicrobial activity, the specific detailed mechanisms by which the methyl group at the 4' position contributes to its antibacterial effects are part of ongoing research. nih.gov

Anticarcinogenic and Chemopreventive Activity Mechanisms (Preclinical Investigations)

Flavonoids, including flavanone derivatives, are being investigated for their anticarcinogenic and chemopreventive properties in preclinical studies. mdpi.com

The induction of phase II detoxification enzymes is a crucial mechanism in cancer chemoprevention. aacrjournals.orgmdpi.com These enzymes, such as quinone reductase (QR) and glutathione (B108866) S-transferase (GST), play a vital role in detoxifying carcinogens by conjugating them and facilitating their excretion, thereby reducing cellular stress and protecting against oxidative damage. aacrjournals.orgmdpi.comscienceopen.com This induction is often mediated through the KEAP1/NRF2/ARE (Kelch-like ECH-associated protein 1/nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway. scienceopen.comnih.govresearchgate.net Flavonoids can induce phase II enzymes by disrupting the interaction between Nrf2 and Keap1, leading to the translocation of Nrf2 to the nucleus where it binds to the ARE, activating the transcription of cytoprotective genes. nih.gov While the broader class of flavonoids has been shown to influence these pathways, specific detailed research findings directly linking this compound to the induction of phase II detoxification enzymes are limited in the provided information.

Flavonoids exhibit anticarcinogenic effects through various mechanisms, including the inhibition of cellular proliferation. mdpi.com These mechanisms often involve the modulation of key signaling pathways that regulate cell growth and division. Flavonoids can induce apoptosis (programmed cell death), autophagy, and necrosis, as well as cause cell cycle arrest and senescence. mdpi.com They can also impair cell migration and invasion, and reduce multidrug resistance in tumor cells. mdpi.com

Cellular proliferation is tightly controlled by the cell cycle, with key regulatory points governed by cyclin-dependent kinases (CDKs) and their cyclin partners. nih.gov Flavonoids can influence these processes by interacting with multiple targets and participating in various pathways associated with cancer development, such as PI3K/Akt/mTOR, AMPK, and MAPK signaling pathways. mdpi.com Additionally, the chemokine receptor CXCR4 has been identified as a factor that can control cell proliferation in various cell types, including tumor cells. frontiersin.org While this compound is a flavanone derivative with potential anticarcinogenic properties, specific detailed research on its direct mechanisms of action in cellular proliferation control is an area that requires further dedicated study.

Hepatoprotective Activity Mechanisms (Preclinical Investigations)

Flavonoids, as a broad class of phytochemicals, are recognized for their diverse biological activities, including hepatoprotective properties nih.govresearchgate.netui.ac.idals-journal.comscirp.orgmdpi.com. The liver, serving as the body's primary filtration and detoxification organ, is susceptible to damage from various substances scirp.orghopkinsmedicine.org. Flavonoids are known to contribute to liver protection, often through their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress ui.ac.idals-journal.comscirp.orgmdpi.com.

Specifically, research into methylated flavonoids, including this compound, indicates that the methylation process can positively influence their metabolic stability and membrane transport nih.govresearchgate.net. This modification is thought to protect methylated flavonoids from extensive and rapid hepatic metabolism, potentially enhancing their bioavailability and therapeutic efficacy in the liver nih.govresearchgate.netui.ac.id. While general hepatoprotective effects are attributed to flavonoids, direct, detailed mechanisms for this compound's hepatoprotective activity in preclinical investigations are often linked to these broader properties of methylated flavonoids, such as improved metabolic stability and antioxidant effects nih.govresearchgate.netui.ac.id.

Enzyme Modulation and Inhibition Studies

Phosphodiesterase Enzyme Inhibition Studies by Flavanone Derivatives

Flavanone derivatives, as a class of compounds, have been investigated for their ability to inhibit phosphodiesterase (PDE) enzymes bohrium.comresearchgate.netscielo.brnih.govresearchgate.netresearchgate.netmdpi.comacs.org. PDEs are crucial enzymes that regulate intracellular levels of cyclic nucleotides, such as cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP) bohrium.comresearchgate.netmdpi.com. Inhibition of PDEs has been associated with various therapeutic effects in conditions ranging from cardiovascular diseases to neurodegenerative disorders bohrium.comnih.govresearchgate.netacs.org.

Studies have shown that various flavonoids and flavanone derivatives can act as potent PDE inhibitors, often by competing with cyclic nucleotides for binding at the catalytic site researchgate.netnih.govmdpi.com. For instance, certain flavones have demonstrated significant PDE1 inhibitory activity with notable IC50 values nih.gov. While this compound is a flavanone derivative, specific studies directly detailing its phosphodiesterase enzyme inhibition were not found in the provided context. However, its structural classification places it within a group of compounds known for such modulatory activities.

Aldose Reductase Inhibition Studies of this compound

This compound has been directly investigated for its inhibitory effects on aldose reductase (AR) researchgate.netresearchgate.net. Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications, as its increased activity is associated with hyperglycemia researchgate.net. Studies have shown that this compound exhibits moderate inhibitory activity against aldose reductase researchgate.netresearchgate.net.

The inhibitory concentration 50 (IC50) values for this compound against aldose reductase have been reported to be in the range of 6.09–7.89 µM researchgate.netresearchgate.net. This indicates that this compound can effectively inhibit the enzyme at micromolar concentrations.

Table 1: Aldose Reductase Inhibition by this compound

| Compound | Enzyme | IC50 (µM) | Reference |

| This compound | Aldose Reductase | 6.09–7.89 | researchgate.netresearchgate.net |

Interactions with Other Cellular Enzymes and Molecular Targets

Beyond aldose reductase, methylated flavanones, including this compound, have been explored for their potential to modulate other cellular enzymes and molecular targets researchgate.netresearchgate.net. This includes their evaluation as inhibitors of monoamine oxidase isoforms (MAO-A and MAO-B), enzymes that play a vital role in the metabolism of monoamine neurotransmitters researchgate.netresearchgate.net.

Furthermore, flavonoids, in general, are known to interact with and modulate the activity of cytochrome P450 (P450) enzymes nih.govaacrjournals.orgnih.gov. These enzymes are crucial for the metabolism of both endogenous substrates, such as steroids, and exogenous compounds, including carcinogens and drugs nih.govaacrjournals.org. Flavonoids can exhibit highly selective patterns of inhibition or activation of various P450 isoforms nih.gov. For instance, certain methoxyflavones, including 4'-methoxyflavone (B190367) (a related structure), have been shown to be O-demethylated by human P450 enzymes like CYP1A1, CYP1A2, and CYP1B1, indicating their interaction with these metabolic enzymes nih.gov.

Studies have also indicated that flavonoids can influence the structure of proteins present in red blood cell membranes, suggesting broader interactions with biological macromolecules and cellular components nih.govnih.govresearchgate.net.

Molecular Binding and Interactions with Biological Macromolecules and Membranes

Interaction with Human Serum Albumin (HSA)

The interaction of this compound with human serum albumin (HSA) has been extensively investigated, revealing significant binding characteristics nih.govnih.govresearchgate.netresearchgate.netnih.govscirp.orgmdpi.comacs.orgplos.orgplos.orgbiocrick.com. HSA is the most abundant protein in human blood plasma and plays a critical role in the transport and distribution of various endogenous and exogenous compounds, including drugs nih.govnih.govacs.orgplos.orgplos.org.

Fluorescence quenching studies have demonstrated that this compound binds with HSA through a static quenching mechanism nih.govnih.govresearchgate.netresearchgate.net. This mechanism suggests the formation of a stable ground-state complex between this compound and HSA nih.govscirp.orgmdpi.complos.org. The binding process is spontaneous, and the primary forces driving this interaction are hydrogen bonding and van der Waals forces nih.govnih.govresearchgate.net.

The binding of this compound to HSA leads to a progressive decrease in HSA's intrinsic fluorescence intensity as the concentration of this compound increases nih.govresearchgate.net. This quenching effect is indicative of an interaction where the compound affects the microenvironment of the tryptophan residues within the HSA molecule nih.govmdpi.comacs.org.

Table 2: Binding Parameters of this compound with Human Serum Albumin (HSA)

| Compound | Binding Mechanism | Dominant Forces | Effect on HSA Fluorescence | Reference |

| This compound | Static Quenching | Hydrogen bonding, van der Waals forces | Decreases progressively | nih.govnih.govresearchgate.netresearchgate.net |

Furthermore, studies have shown that this compound primarily locates in the hydrophilic part of lipid membranes, including red blood cell membranes and phosphatidylcholine model membranes nih.govnih.govresearchgate.net. This interaction influences the packing order of lipid heads and can decrease membrane fluidity nih.govnih.govresearchgate.net.

Interactions with Phosphatidylcholine Model Membranes

Studies have investigated the interaction of this compound with phosphatidylcholine (PC) model membranes, which serve as simplified representations of biological membranes. Biophysical analyses, including fluorimetric and Fourier-transform infrared (FTIR) spectroscopy, have revealed that this compound influences both the hydrophilic and hydrophobic regions of these membranes mdpi.comnih.govresearchgate.netnih.gov.

Specifically, this compound has been observed to increase the packing order of the lipid heads in the hydrophilic region of phosphatidylcholine membranes mdpi.comnih.govresearchgate.netnih.gov. Concurrently, it causes a decrease in the fluidity of the hydrophobic core of the lipid membrane mdpi.comnih.govresearchgate.netnih.gov. This dual effect suggests that the compound integrates into the membrane bilayer, affecting the organization of lipid molecules. The ability of this compound to induce these changes is linked to its higher hydrophobicity, attributed to the presence of a methyl group at the C-6 position of ring A, which enhances its binding to the lipid membrane mdpi.com. The compound is primarily located in the hydrophilic part of lipid membranes, influencing the arrangement of polar heads nih.govresearchgate.netnih.gov.

The observed changes in membrane properties are summarized in the table below:

| Membrane Region | Effect of this compound | Measurement Method | Reference |

| Hydrophilic | Increased packing order | Fluorimetry (Laurdan probe), FTIR | mdpi.comnih.govresearchgate.netnih.gov |

| Hydrophobic | Decreased fluidity | Fluorimetry (DPH probe) | mdpi.comnih.govresearchgate.netnih.gov |

Interactions with Red Blood Cell Membranes

The interaction of this compound with red blood cell membranes (RBCMs) has also been a subject of research, providing insights into its potential impact on cellular integrity and function. Importantly, studies have demonstrated that this compound does not induce hemolysis of red blood cells, indicating a lack of toxic effect on these cells at tested concentrations nih.govresearchgate.netnih.gov.

The effects of this compound on red blood cell membranes are summarized below:

| Membrane Property/Effect | Observation with this compound | Reference |

| Hemolysis | No hemolysis observed | nih.govresearchgate.netnih.gov |

| Protein Structure | Slight effect on protein structure | mdpi.comnih.gov |

| Hydrophilic Region | Increased packing order | mdpi.comresearchgate.net |

| Cell Shape | Changes observed | mdpi.comresearchgate.net |

| Osmotic Fragility | Decreased | mdpi.comresearchgate.net |

| Membrane Disruption | No disruption | mdpi.comresearchgate.net |

Interaction with Iron-Transport Glycoproteins (e.g., Transferrin)

Iron-transport glycoproteins, such as transferrin, play a critical role in binding and delivering iron into cells, a process vital for numerous life-sustaining functions nih.govmdpi.comresearchgate.netqehbpathology.uk. Transferrin is an 80 kDa bilobal glycoprotein (B1211001) primarily synthesized in the liver, responsible for transporting ferric iron (Fe³⁺) in the blood nih.govmdpi.comqehbpathology.uk.

While research has explored the interactions of various flavanone derivatives, including novel O-methylglucoside derivatives of flavanone, with human transferrin mdpi.comresearchgate.netnih.gov, direct and detailed studies specifically focusing on the interaction of the chemical compound this compound with iron-transport glycoproteins like transferrin are not extensively documented in the retrieved literature. The studies that investigate flavanone derivatives and their binding to holo-transferrin indicate that these compounds can form complexes without inducing conformational changes in the protein's structure mdpi.comresearchgate.net. The binding ability of these derivatives has been shown to depend on factors such as the number and position of hydroxyl groups within their structure nih.gov. However, these findings pertain to specific derivatives and not directly to this compound itself.

Structure Activity Relationship Sar Studies of 4 Methylflavanone and Analogs

Influence of Methylation on Biological Activity

Methylation is a common modification in flavonoids that significantly impacts their physicochemical properties and biological activities. The presence of methyl or glucosyl moieties attached to the flavonoid core can remarkably modify their characteristics, often leading to improved intestinal absorption and enhanced bioavailability lipidmaps.orgbidd.group. Numerous studies have demonstrated that methylated flavonoids frequently exhibit superior biological properties compared to their unmethylated counterparts, including enhanced cellular entry and protection against degradation uni.lu. This modification can increase the hydrophobicity of flavonoids, thereby improving their affinity for cell membranes uni.lu.

For instance, biotransformation of 4'-methylflavanone in cultures of entomopathogenic filamentous fungi has yielded glycosylated derivatives, such as flavanone (B1672756) 4'-methylene-O-β-D-(4″-O-methyl)-glucopyranoside and 4'-hydroxymethylflavanone 4-O-β-D-(4″-O-methyl)-glucopyranoside. Computational simulations have confirmed an increase in the water solubility of these this compound glycosides, and prediction tools have indicated their potential as anticarcinogenic, antimicrobial, and hepatoprotective agents bidd.group.

However, the influence of methylation is context-dependent. In some cases, methylation or glycosylation of hydroxyl groups on flavanones can reduce their antibacterial activity hznu.edu.cnfishersci.fi. This highlights the complex nature of SAR, where the position and type of modification play a crucial role in the ultimate biological outcome.

Table 1: Influence of Methylation on Flavonoid Properties and Activities

| Modification Type | Observed Effect on Properties | Observed Effect on Biological Activity | Reference |

| Methylation/Glycosylation | Modified physicochemical properties, improved intestinal absorption, increased metabolic stability, enhanced membrane transport, increased hydrophobicity, increased water solubility (for glycosides) | Enhanced bioavailability, enhanced cellular entry, protection against degradation, potential anticarcinogenic, antimicrobial, hepatoprotective activity | lipidmaps.orgbidd.groupuni.lu |

| Methylation of Hydroxyls | - | Reduced antibacterial activity (position-dependent) | hznu.edu.cnfishersci.fi |

Impact of Substitution Patterns on Molecular Interactions

The specific pattern of substitutions on the flavanone core, particularly the number and position of hydroxyl groups, significantly dictates its molecular interactions and biological efficacy uni.lulipidmaps.org. For flavanones, the hydroxylation of ring B can enhance antibacterial activity hznu.edu.cnfishersci.fi. Furthermore, 5,7-dihydroxylation of ring A and 4'-hydroxylation of ring B are identified as important structural features for anti-methicillin-resistant Staphylococcus aureus (MRSA) activity hznu.edu.cnfishersci.fi.

Studies comparing this compound with related compounds like 2'-hydroxy-4-methylchalcone (B103711) and 4'-methylflavone have shown that these compounds interact with biological membranes and human serum albumin (HSA). This compound and 4'-methylflavone primarily localize in the hydrophilic region of lipid membranes, whereas 2'-hydroxy-4-methylchalcone has a greater impact on the hydrophobic area. The binding of these compounds to HSA is a spontaneous process, with hydrogen bonding and van der Waals forces playing a major role in the interaction.

The presence of a C5 hydroxyl group and saturation of the C2-C3 double bond can enhance the antibacterial activity of flavanones fishersci.fi. However, inconsistencies exist in findings regarding whether hydroxylation or methylation of hydroxyl groups universally boosts or lowers antibacterial activity, particularly at the C6 and C3' positions of flavones fishersci.fi.

Correlating Structural Features with Enzyme Inhibition Profiles

Flavonoids, including this compound and its analogs, are known to exert biological effects through the inhibition of various enzymes. The structural features of these compounds are directly correlated with their enzyme inhibition profiles.

For instance, certain flavanones and flavones have shown inhibitory activity against enzymes like xanthine (B1682287) oxidase (XO). Studies on chromene flavanones indicate that the presence of methoxyl substituents in the A and B rings impacts their XO inhibitory activity, with hydroxyl groups at positions 5, 7, and 4' being crucial for flavone (B191248) XO inhibition.

Flavonoids have also been investigated as inhibitors of β-secretase enzyme (BACE1), a key target in Alzheimer's disease. Flavanones with sugar moieties often exhibit higher BACE1 inhibitory activity compared to those without, and the number and position of glycosidic linkages can influence this activity. For example, didymin, a flavanone containing disaccharides, showed potent BACE1 inhibitory activity, with a hydroxyl group from one of its sugar moieties interacting with the catalytic aspartic residues of BACE1.

In the context of cyclooxygenase-2 (COX-2) inhibition, a dual structural basis has been identified for flavonoids. One pharmacophore involves a 2D distance descriptor spanning the A and C rings, including the 4-oxo and 7-hydroxyl moieties. The other pharmacophore describes a para-substituted phenolic B ring requiring unsubstituted meta and ortho positions, indicating that 4'-hydroxylation and a free 5'-position are sufficient for COX-2 inhibitory activity.

Table 2: Structural Features and Enzyme Inhibition

| Enzyme Target | Key Structural Features for Inhibition | Example Compounds/Classes | Reference |

| Xanthine Oxidase (XO) | Methoxyl substituents in A/B rings, hydroxyl groups at 5, 7, 4' (for flavones) | Chromene flavanones, various flavones | |

| BACE1 | Sugar moieties (number and position of glycosidic linkage), hydroxyl group from sugar moiety interacting with catalytic aspartic residues | Flavanone glycosides (e.g., didymin) | |

| COX-2 | 4-oxo and 7-hydroxyl moieties (A and C rings); para-substituted phenolic B ring with unsubstituted meta and ortho positions (4'-hydroxylation, free 5'-position) | Various flavonoids | |

| Tankyrase | - | Flavones |

Computational Approaches to SAR Elucidation

Computational chemistry plays a vital role in elucidating the SAR of this compound and its analogs, enabling the prediction of biological activities and guiding the design of novel compounds. Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are frequently employed in this domain.

QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activity, allowing for the prediction of activity for new or untested compounds. For instance, 3D-QSAR models have been developed for flavones as tankyrase inhibitors, helping to explain SAR data and identify key descriptors related to anticancer activity.

Molecular docking simulations are used to predict the binding affinity and interaction modes of ligands (like this compound analogs) with target enzymes or receptors. This approach helps in identifying the structural determinants responsible for activity by visualizing interactions such as hydrogen bonds and hydrophobic contacts within the active site. For example, molecular docking studies have been used to predict the viral targets of flavone analogs with anti-dengue activity, such as NS5 MTase and NS5 RdRp. Similarly, docking studies have revealed important interactions between chromene flavanones and amino acid residues in the XO active site.

These computational methods, when combined with in vitro and in vivo studies, provide a comprehensive understanding of SAR, facilitating the rational design of more potent and selective compounds with desired biological activities.

Compound Names and PubChem CIDs

The core compound of this article is this compound. While extensive SAR studies on flavanones and various methylated derivatives exist, a direct PubChem CID for the unsubstituted this compound (2-(4-methylphenyl)-2,3-dihydrochromen-4-one) was not explicitly found in the search results. However, CIDs for several related methylated flavanone analogs and other compounds mentioned in the context of SAR are provided below.

Advanced Computational Chemistry and Molecular Modeling of 4 Methylflavanone

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to compute the properties of molecules. These methods can elucidate the distribution of electrons, the energies of different molecular states, and the nature of chemical bonds, offering a detailed picture of molecular behavior.

Electronic structure analysis is fundamental to understanding the reactivity and spectroscopic properties of a molecule. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs) and spin density.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Table 5.1: Frontier Molecular Orbital Energies of Flavone (B191248) (Reference Compound)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.73 |

| LUMO | -2.28 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Data is for the parent compound flavone, calculated using DFT, and serves as a reference.

Spin Density

Spin density is a property of molecules with unpaired electrons (radicals) and describes the spatial distribution of the unpaired electron's spin. This is particularly relevant when studying the antioxidant activity of flavonoids, as the mechanism often involves the formation of a radical species upon donation of a hydrogen atom. The spin density distribution in the resulting radical indicates which parts of the molecule are most involved in stabilizing the unpaired electron. For a potential 4'-Methylflavanone radical, the spin density would likely be delocalized across the aromatic rings, contributing to its stability. Computational methods can map the spin density, providing insights into the radical's structure and reactivity. For instance, in related organic radicals, the location of maximum spin density is a key descriptor of thermodynamic stability.

Computational methods can predict the thermodynamic properties of molecules, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which are crucial for understanding the feasibility and spontaneity of chemical reactions.

Thermodynamic Enthalpies

Table 5.2: Experimental Thermodynamic Parameters for the Interaction of this compound with Human Serum Albumin (HSA) at Different Temperatures

| Temperature (K) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | ΔG (kJ mol⁻¹) |

|---|---|---|---|

| 298 | -18.75 | -1.54 | -24.18 |

| 303 | -18.75 | -1.54 | -24.95 |

| 308 | -18.75 | -1.54 | -25.72 |

| 313 | -18.75 | -1.54 | -26.49 |

These are experimental values for the binding interaction, not calculated thermodynamic properties of the isolated molecule.

Reaction Kinetics

Computational studies of reaction kinetics can elucidate the mechanisms of chemical reactions by calculating the energy barriers (activation energies) of transition states. For flavanones, a key reaction is the cyclization of the precursor chalcone (B49325). DFT studies on the acid-catalyzed cyclization of 2-hydroxy chalcone to flavanone (B1672756) have shown that the reaction proceeds in three steps: protonation, cyclization, and tautomerization, with tautomerization being the rate-determining step. semanticscholar.org Although this study was not on the 4'-methyl substituted analogue, it provides a valuable mechanistic framework for understanding the formation of this compound.

The structure, stability, and function of molecules are heavily influenced by non-covalent interactions, both within the molecule (intramolecular) and with other molecules (intermolecular).

Intramolecular Interactions

Intermolecular Interactions

Intermolecular interactions are key to understanding how this compound interacts with its environment, such as biological macromolecules. The interaction of this compound with human serum albumin is driven by van der Waals forces and hydrogen bonding. nih.gov Computational methods can calculate the interaction energies between molecules, providing a quantitative measure of the strength of these interactions. These calculations can help to rationalize experimental observations and provide a more detailed understanding of the binding process at the molecular level.

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio methods for studying large molecules. aquadocs.org These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to improve accuracy. AM1 has been used to study the electronic and structural properties of flavone compounds, providing insights into their antioxidant activity. academicjournals.org For this compound, AM1 could be employed for initial geometry optimizations and to calculate electronic properties like HOMO-LUMO energies and atomic charges, providing a rapid assessment of its chemical characteristics.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. It is widely used to study the electronic structure, geometry, and properties of molecules.

DFT can be used to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. rsc.orgarxiv.org This provides the most stable three-dimensional structure of this compound. Furthermore, DFT calculations can yield a wide range of molecular properties, including the frontier molecular orbital energies, molecular electrostatic potential maps (which show the charge distribution), and vibrational frequencies (which can be compared with experimental infrared and Raman spectra). DFT is also instrumental in calculating the thermodynamic properties and reaction energetics discussed in previous sections. For flavones, DFT has been used to investigate their chemical reactivity, kinetic stability, and biological activity. chemrxiv.org

Molecular Dynamics Simulations and Conformer Generation

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. This approach is particularly useful for studying the conformational flexibility of molecules and their interactions with their environment.

For this compound, MD simulations can be used to explore its conformational landscape in different solvents or when bound to a biological target. frontiersin.org The simulations can reveal the different shapes (conformers) the molecule can adopt and the relative energies of these conformers. This information is crucial for understanding how the molecule might fit into a binding site of a protein.

Conformational analysis involves systematically or randomly exploring the possible spatial arrangements of a molecule to identify its low-energy conformers. uci.eduresearchgate.net For flavonoids, conformational analysis has been used to understand the orientation of the different rings and substituent groups. nih.govacs.org In the case of this compound, a key flexible bond is the one connecting the B-ring to the C-ring. A conformational search would identify the preferred rotational orientations around this bond, providing a set of low-energy structures that are likely to be populated under physiological conditions.

Prediction of Molecular Properties for Biological Relevance

Advanced computational chemistry and molecular modeling serve as powerful tools to predict the physicochemical properties of molecules like this compound, offering insights into their potential biological activity and behavior in physiological systems. These in silico methods allow for the characterization of molecular attributes that are critical for absorption, distribution, metabolism, and excretion (ADMET) profiles, as well as for molecular interactions with biological targets.

Partition Coefficient (log P) and Electron Affinity Studies

The biological relevance of a compound is significantly influenced by its ability to traverse cellular membranes and its electronic properties, which dictate its interaction with other molecules. Computational methods provide reliable predictions for these key parameters.

Partition Coefficient (log P)

The partition coefficient, expressed as its logarithm (log P), is a measure of a molecule's lipophilicity or hydrophobicity. It describes the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium. This parameter is crucial for predicting the gastrointestinal absorption and membrane permeability of a potential drug molecule. A positive log P value indicates a higher affinity for lipidic environments (more lipophilic), while a negative value signifies a preference for aqueous phases (more hydrophilic).

Table 1: Predicted Lipophilicity and Absorption of this compound and a Related Compound Note: Data for 4'-Methylflavone is included for comparative purposes due to the absence of a specific predicted log P value for this compound in the reviewed literature.

| Compound | Predicted Parameter | Value/Prediction | Implication |

| This compound | Gastrointestinal Absorption | High | Likely to be well-absorbed orally |

| 4'-Methylflavone | XLogP3 | 3.9 | Lipophilic, favors lipid environments |

Electron Affinity

Electron affinity (Eea) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. wikipedia.org In the context of biological activity, particularly for flavonoids, electron affinity is a key indicator of a compound's ability to act as an antioxidant by accepting an electron from a free radical. A higher positive electron affinity suggests a greater propensity to accept an electron. wikipedia.orgfnal.gov

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the electron affinity of molecules. araproceedings.com These calculations help in understanding the potential of compounds like this compound to participate in electron transfer reactions, which is a fundamental aspect of many biochemical processes, including scavenging reactive oxygen species. araproceedings.com While specific calculated values for this compound were not found, DFT studies on similar flavanone structures investigate their radical scavenging behavior through mechanisms involving electron transfer. araproceedings.com The ability of a molecule to accept an electron is a crucial component of the Sequential Electron Transfer-Proton Transfer (SETPT) antioxidant mechanism. araproceedings.com

Molecular Volume and Spatial Structure Characterization

The three-dimensional shape and size of a molecule are fundamental to its biological function, governing how it fits into the active site of an enzyme or the binding pocket of a receptor. Molecular modeling provides precise data on these spatial characteristics.

The structure of this compound consists of a chromanone ring system (A and C rings) attached to a 4-methylphenyl group (B ring). The planarity and conformational flexibility of this structure are key determinants of its interactions. Computational studies on related flavonoids have been used to determine the dihedral angle between the different rings. For example, the crystal structure of 2-(4-chlorophenyl)chromen-4-one, a related flavone, shows that the 4-chlorophenyl ring is twisted at an angle of 11.54° with respect to the chromen-4-one skeleton, indicating a nearly planar structure. nih.gov Theoretical studies on other flavonoids using B3LYP/6-311++G** methods have evaluated the effect of substituents on the planarity of the rings. researchgate.net

Table 2: Structural Characteristics of Flavanones and Related Compounds

| Compound Class/Example | Structural Feature | Significance |

| Flavanones | Saturated C2-C3 bond in C-ring | Less planar than flavones; restricted π-conjugation |

| 2-(4-chlorophenyl)chromen-4-one | Dihedral angle of 11.54° (B-ring vs. AC-rings) | Nearly planar structure, influences molecular packing and stacking interactions |

| This compound | 4'-methyl group on B-ring | Adds to the molecular volume and influences electronic distribution and lipophilicity |

Acidity Constants (pKa) and Proton Transfer Mechanisms

The acidity constant (pKa) is a measure of the tendency of a molecule to donate a proton (H+). mdpi.com It is a critical property that determines the ionization state of a compound at a given pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets through hydrogen bonding or ionic interactions. While this compound itself lacks the acidic hydroxyl groups commonly found in many other flavonoids, the carbonyl oxygen on the C-ring can be protonated under acidic conditions.

Proton Transfer Mechanisms

Proton transfer is a fundamental chemical reaction that is central to the biological activity of many compounds, including the antioxidant function of flavonoids. mdpi.com Computational studies have elucidated several mechanisms by which flavonoids can scavenge free radicals, including:

Hydrogen Atom Transfer (HAT): A one-step process where a hydrogen atom is transferred directly to a radical. araproceedings.com

Sequential Proton Loss Electron Transfer (SPLET): A two-step process common in polar solvents, involving initial deprotonation of the antioxidant followed by electron transfer to the radical. mdpi.com

Sequential Electron Transfer-Proton Transfer (SETPT): A mechanism where an electron is first transferred to the radical, followed by the transfer of a proton. araproceedings.com

Furthermore, in the presence of light, some flavonoids can undergo an Excited-State Intramolecular Proton Transfer (ESIPT) . nih.govworldscientific.comacs.org This process involves the transfer of a proton within the molecule after it has been excited to a higher energy state by absorbing light. This phenomenon is particularly studied in flavonoids possessing a hydroxyl group adjacent to a carbonyl group, which is not the case for this compound. However, the general principles of proton transfer are relevant to understanding how the flavanone backbone might interact with protons in a biological environment, for example, through protonation of the carbonyl oxygen by an acid catalyst. youtube.com

While specific pKa values for this compound are not available, the pKa of related phenolic flavonoids is known to be significantly influenced by the position of hydroxyl groups. mdpi.com The absence of such groups in this compound means its acid-base properties are primarily dictated by the basicity of the carbonyl oxygen.

Preclinical Metabolism and Pharmacokinetic Investigations Animal Models

In Vivo Metabolic Fate of 4'-Methylflavanone in Animal Models

The in vivo metabolic fate of this compound in animal models is largely influenced by its methylated structure. Generally, flavonoids undergo extensive metabolism, primarily through glucuronic acid and sulfate (B86663) conjugation of their free hydroxyl groups in the intestine and liver. However, the methylation of these hydroxyl groups, as in this compound where a methyl group is present on the 4' position of the B-ring, significantly alters this metabolic pathway. nih.govnih.gov This "methyl capping" blocks the primary sites for conjugation, leading to a dramatic increase in metabolic stability. nih.gov

Consequently, the metabolism of methylated flavones is shifted towards less efficient oxidative processes mediated by cytochrome P450 (CYP) enzymes. nih.gov While specific in vivo animal studies detailing the complete metabolic pathway of this compound are not extensively documented in the reviewed literature, inferences can be drawn from studies on similarly structured methylated flavonoids. For instance, the metabolism of 4-O-methylhonokiol in rats was found to be rapid, with conversion to its demethylated analogue, honokiol, followed by glucuronidation and sulfation. nih.govelsevierpure.com This suggests that a primary metabolic route for this compound in animal models could involve O-demethylation by CYP enzymes, followed by conventional phase II conjugation of the newly formed hydroxyl group.

Metabolite Identification and Characterization in Animal Systems

Direct identification of this compound metabolites in animal systems is a critical area of research. While in vivo data is limited, biotransformation studies using microbial models, which can sometimes mimic mammalian metabolism, have provided potential clues. For example, biotransformation of this compound in cultures of the entomopathogenic filamentous fungus Isaria fumosorosea yielded several products. nih.govresearchgate.net These included metabolites formed through hydroxylation of the methyl group, reduction of the C-4 carbonyl group, and subsequent oxidation. nih.govresearchgate.netnih.gov

Key metabolites identified in these microbial studies include:

Flavanone (B1672756) 4′-methylene-O-β-D-(4″-O-methyl)-glucopyranoside

2-phenyl-(4′-hydroxymethyl)-4-hydroxychromane

Flavanone 4′-carboxylic acid nih.gov

Although these specific glycosylated and oxidized metabolites have been characterized from fungal cultures, their presence in animal systems following oral administration of this compound requires confirmation through in vivo studies analyzing plasma, urine, and feces. nih.govnih.gov Studies on other methylated flavonoids, such as 5,7,3',4'-tetramethoxyflavone in rats, have successfully identified various hydroxylated and sulfated metabolites in urine, supporting the likelihood of similar metabolic transformations for this compound. nih.govresearchgate.net

Influence of Methylation on Metabolic Stability and Membrane Transport in Animal Models

The presence of the methyl group on the 4'-position of the flavanone core is a key structural feature that significantly enhances its metabolic stability and membrane transport capabilities in animal models. nih.govnih.gov

Metabolic Stability: The primary reason for the low bioavailability of many dietary flavonoids is their rapid and extensive metabolism via phase II conjugation reactions (glucuronidation and sulfation) in the intestine and liver. nih.gov The methyl group in this compound effectively blocks a potential site for this conjugation, rendering the molecule less susceptible to this rapid metabolic breakdown. nih.govnih.gov This forces the compound into slower, oxidative metabolic pathways, thereby increasing its residence time and stability within the biological system. nih.gov In vivo studies in rats have demonstrated this principle, showing that while unmethylated flavones like 7-hydroxyflavone (B191518) and 5,7-dihydroxyflavone were undetectable in tissues after administration, their methylated counterparts achieved high concentrations. nih.gov

Membrane Transport: Methylation also positively impacts the transport of the flavanone across biological membranes. nih.govnih.gov This improved intestinal absorption is a critical factor for the oral bioavailability of a compound. The enhanced membrane transport is attributed to the increased lipophilicity conferred by the methyl group, which facilitates easier passage through the lipid bilayers of intestinal cells. nih.gov Studies have shown that this compound interacts with and affects the hydrophilic region of lipid-protein membranes. nih.gov This improved transport, combined with increased metabolic stability, leads to more efficient absorption from the gastrointestinal tract into systemic circulation. nih.govnih.gov

| Property | Unmethylated Flavonoids (General) | Methylated Flavonoids (e.g., this compound) | Reference |

|---|---|---|---|

| Primary Metabolism | Extensive Phase II conjugation (glucuronidation, sulfation) | CYP-mediated oxidation (slower) | nih.gov |

| Metabolic Stability | Low | Dramatically Increased | nih.govnih.gov |

| Intestinal Absorption | Poor | Greatly Improved | nih.govnih.gov |

| Tissue Distribution (in vivo, rats) | Often undetectable | High concentration levels achieved | nih.gov |

Bioavailability Studies in Preclinical Animal Models

The enhanced metabolic stability and membrane transport of methylated flavonoids directly contribute to their improved oral bioavailability in preclinical animal models. nih.govacs.org In vivo studies in rats have confirmed that oral administration of a methylated flavone (B191248) resulted in high bioavailability and significant tissue distribution, with no detectable levels of its unmethylated form, underscoring the effectiveness of the methyl group in preserving the compound's structure during first-pass metabolism. acs.org

While specific pharmacokinetic parameters for this compound are not widely published, predictive models and data from analogous compounds provide valuable estimates. The Abbott Bioavailability Score (ABS), which predicts the probability of a compound having greater than 10% oral bioavailability in rats, was calculated to be 0.55 for this compound, indicating a reasonable potential for oral absorption. nih.gov

| Compound | Dose | Cmax | Tmax | Oral Bioavailability (F) | Reference |

|---|---|---|---|---|---|

| 4-O-Methylhonokiol | 10 mg/kg | 24.1 ± 3.3 ng/mL | 2.9 ± 1.9 h | Low (not quantified) | nih.govelsevierpure.com |

| 5,7,3′,4′-Tetramethoxyflavone | 50 mg/kg | 0.79 ± 0.30 µg/mL | 190.34 ± 24.50 min | 14.3% | researchgate.net |

Advanced Analytical Methodologies for 4 Methylflavanone Research

Chromatographic Techniques (e.g., HPLC, TLC) for Isolation and Analysis

Chromatographic methods are fundamental for the separation and purification of 4'-Methylflavanone from reaction mixtures and for assessing its purity. wisc.edu These techniques operate on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. wisc.edu

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of flavonoids. It utilizes a solid adsorbent stationary phase (like silica) and a liquid mobile phase under high pressure to achieve high-resolution separations. For flavonoids, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water with an acid modifier like formic acid. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective method for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography. wisc.eduresearchgate.net In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel, is coated onto a flat carrier like a glass plate. wisc.edu The sample is spotted at the bottom of the plate, which is then placed in a sealed chamber with a solvent, the mobile phase. wisc.edu The solvent moves up the plate by capillary action, and separation occurs based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. wisc.edu Non-polar compounds generally move up the plate more rapidly, resulting in a higher retention factor (Rf) value, while polar compounds travel more slowly. wisc.edu

| Technique | Stationary Phase Example | Mobile Phase Example | Principle of Separation | Primary Application |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | C18-modified silica (Reversed-Phase) | Acetonitrile / Water with 0.1% Formic Acid nih.gov | Partitioning based on polarity differences between the mobile and stationary phases. wisc.edu | Quantitative analysis, purity assessment, and preparative isolation. |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ nih.gov | Hexane / Ethyl Acetate (B1210297) jetir.org | Adsorption and solubility differences. wisc.edu | Reaction monitoring, compound identification, and solvent system optimization. wisc.eduresearchgate.net |

Spectroscopic Methods (e.g., NMR, FTIR, Mass Spectrometry) for Structural Elucidation

Following isolation, a combination of spectroscopic techniques is indispensable for the unambiguous structural elucidation of this compound. mmu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the complete structure of organic molecules. mmu.ac.ukukm.my One-dimensional (1D) NMR experiments like ¹H-NMR and ¹³C-NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. ukm.my Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms within the molecule, confirming the precise arrangement of the flavanone (B1672756) skeleton and the position of the methyl group. ukm.mynih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in a molecule. mmu.ac.uk The FTIR spectrum of this compound would show characteristic absorption bands corresponding to C=O (carbonyl) stretching vibrations in the flavanone C-ring, C-H stretching of the aromatic rings and the methyl group, and C-O (ether) linkages. mdpi.com Analysis of shifts in these bands can also provide insights into intermolecular interactions. researchgate.net

Mass Spectrometry (MS) determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. vanderbilt.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum offers additional structural information that is characteristic of the flavonoid core. up.ac.za

| Method | Information Obtained | Example Application for this compound |

|---|---|---|

| ¹H-NMR | Provides information on the number, environment, and connectivity of protons. mmu.ac.uk | Identifies aromatic protons on the A and B rings and the aliphatic protons on the C-ring. |

| ¹³C-NMR | Identifies the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). ukm.my | Confirms the 15-carbon flavonoid skeleton plus the methyl carbon. |

| 2D-NMR (COSY, HMBC) | Shows correlations between protons and carbons to establish the molecular framework. ukm.mynih.gov | Confirms the position of the methyl group on the B-ring at the 4'-position. |

| FTIR | Identifies functional groups. mmu.ac.ukmdpi.com | Detects characteristic carbonyl (C=O), ether (C-O), and aromatic (C=C) vibrations. |

| Mass Spectrometry (MS) | Determines molecular weight and elemental composition. vanderbilt.edu | Provides the exact mass and molecular formula (e.g., C₁₆H₁₄O₂). |

Fluorimetric Methods for Membrane Interaction Studies

Fluorimetric methods are employed to investigate the interaction and location of this compound within biological membranes. nih.gov These studies often use model lipid membranes (liposomes) and red blood cell membranes (RBCMs). nih.govnih.gov By incorporating fluorescent probes into the membranes, researchers can monitor changes in the membrane's physical properties upon the introduction of the flavonoid. nih.gov

Studies have shown that this compound has a significant impact on the hydrophilic region of both liposome (B1194612) and red blood cell membranes. nih.gov It is suggested that this compound locates mainly in the hydrophilic part of lipid membranes. nih.govnih.gov This interaction causes an increase in the packing order of the lipid heads. nih.gov Due to its intrinsic fluorescence, it was not possible in one study to determine changes in the fluidity of the hydrophobic region of the membrane using the DPH probe. nih.gov

| Membrane Model | Finding | Methodological Insight | Reference |

|---|---|---|---|

| Liposomes (PC) and Red Blood Cell Membranes (RBCMs) | This compound causes the most significant impact on the hydrophilic region of both membrane types. nih.gov | Changes in the fluorescence of probes sensitive to the polar headgroup region of lipids indicate interaction. | nih.gov |

| Liposomes (PC) and Red Blood Cell Membranes (RBCMs) | The compound is located mainly in the hydrophilic part of the lipid membranes. nih.gov | The localization is inferred from the magnitude of changes observed with probes that reside in different membrane regions. | nih.gov |

| Liposomes (PC) and Red Blood Cell Membranes (RBCMs) | Impact on the hydrophobic region could not be determined using the DPH probe. nih.gov | The intrinsic fluorescence of this compound interfered with the emission spectrum of the DPH probe. nih.gov | nih.gov |

Chemiluminescence Assays for Reactive Oxygen Species Detection

Chemiluminescence assays are highly sensitive methods used to detect and quantify reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH). nii.ac.jpnih.gov These assays are based on chemical reactions that produce light; the intensity of the emitted light is proportional to the amount of ROS present. researchgate.net Reagents like luminol (B1675438) and its derivatives react with various ROS to generate an excited-state product that emits photons upon relaxation. nih.govnih.gov

While direct studies using these assays on this compound were not found in the provided search results, this methodology is crucial for evaluating the potential antioxidant or pro-oxidant properties of flavonoids. By introducing the compound into a system where ROS are generated (e.g., a cellular or enzymatic system), a chemiluminescence assay can measure the compound's ability to scavenge ROS or inhibit their production, indicated by a decrease in light emission. nii.ac.jpnih.gov

| Reagent | Primary ROS Detected | Principle |

|---|---|---|

| Luminol | Superoxide anion, Hydrogen peroxide, Hydroxyl radical researchgate.net | Oxidation of the reagent by ROS in the presence of a catalyst leads to light emission. nih.gov |

| Acridinium Esters (e.g., MMAC) | Superoxide anion nih.gov | Showed high selectivity for the detection of O₂•⁻ and was applied to assay superoxide dismutase (SOD) activity. nih.gov |

| Imidazopyrazinone Derivatives | Superoxide anion nih.gov | Screening of various reagents found that some derivatives selectively detect O₂•⁻. nih.gov |

Immunoassays for Cytokine and Chemokine Quantification

Immunoassays are widely used techniques for the detection and quantification of proteins like cytokines and chemokines, which are key mediators of inflammation and immune responses. nih.govresearchgate.net These methods, such as the enzyme-linked immunosorbent assay (ELISA), rely on the high specificity of antibodies to target and measure the concentration of a specific analyte in a biological sample (e.g., cell culture supernatant). nih.gov

Multiplex immunoassays, including planar antibody microarrays and bead-based assays, offer the significant advantage of simultaneously quantifying tens of proteins in a small sample volume. nih.gov Although specific data on this compound is not available in the provided search results, these assays are essential tools for investigating its potential immunomodulatory effects. For instance, researchers could treat immune cells (e.g., macrophages) with this compound and then use immunoassays to measure the resulting changes in the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or anti-inflammatory cytokines (e.g., IL-10), thereby characterizing its impact on immune cell function. mesoscale.com

| Immunoassay Type | Description | Potential Application for this compound |

|---|---|---|

| ELISA (Enzyme-Linked Immunosorbent Assay) | A plate-based assay technique designed for detecting and quantifying a single protein. nih.gov | Quantify the concentration of a specific cytokine (e.g., IL-6) produced by cells after treatment. |

| Multiplex Immunoassay (e.g., Bead-based, Microarray) | Allows for the simultaneous measurement of multiple analytes in a single sample. nih.gov | Profile the expression of a broad panel of cytokines and chemokines to understand the overall immunomodulatory effect. mesoscale.com |

Q & A

Basic Research Questions

Q. How is 4'-Methylflavanone synthesized and characterized in academic research?

- Methodological Answer : Synthesis typically involves Claisen-Schmidt condensation or biotransformation using fungi, followed by purification via column chromatography. Characterization includes spectroscopic techniques (¹H/¹³C NMR, IR) and HPLC for purity validation. For new derivatives, ensure full spectral data and elemental analysis are included in supplementary materials to confirm structural integrity .

Q. What are the standard in vitro assays for evaluating this compound’s anti-inflammatory activity?

- Methodological Answer : Use RAW264.7 macrophages activated with LPS to measure cytokine release (e.g., MCP-1, IL-6, RANTES) via ELISA. Include dose-response studies (1–20 µM) and validate results with positive controls (e.g., dexamethasone). Report inhibitory effects as percentages relative to controls, with statistical significance (p < 0.05) .

Q. How does this compound’s membrane interaction influence its bioactivity?

- Methodological Answer : Employ lipid model membranes (e.g., phosphatidylcholine liposomes) and erythrocyte ghost membranes (RBCMs) to study hydrophilic/hydrophobic interactions. Use fluorescence quenching or DSC to assess membrane permeability changes. Compare results with structurally analogous flavanones (e.g., 2'- or 3'-methyl derivatives) to isolate positional effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytokine modulation be resolved?

- Methodological Answer : For example, while this compound inhibits MCP-1 (up to 97% reduction at 20 µM), it increases RANTES release (131% of control). Address contradictions by:

- Conducting time-course experiments to identify temporal effects.

- Validating receptor-specific pathways (e.g., CCR2 for MCP-1 vs. CCR5 for RANTES) via siRNA knockdown or antagonist co-treatment.

- Cross-referencing with transcriptomic data (e.g., qPCR for chemokine mRNA levels) to distinguish transcriptional vs. post-translational regulation .

Q. What experimental strategies optimize this compound’s hepatoprotective potential?

- Methodological Answer : Use primary hepatocytes or HepG2 cells exposed to hepatotoxins (e.g., CCl₄ or acetaminophen). Measure markers like ALT, AST, and lipid peroxidation (MDA levels). Combine with ROS-scavenging assays (DCFH-DA fluorescence) and Nrf2 pathway inhibitors to elucidate antioxidant mechanisms. Validate in vivo using murine models with histopathological analysis .

Q. How does methylation position (2'-, 3'-, 4'-, or 6-) affect flavanone bioactivity?

- Methodological Answer : Perform comparative SAR studies using methyl derivatives synthesized under identical conditions. Test all compounds in parallel assays (e.g., cytokine inhibition, membrane interaction). Use computational modeling (docking studies) to correlate methyl group placement with binding affinity to targets like NF-κB or MAPK. Highlight that 4'-methylation uniquely enhances RANTES modulation, unlike 2'- or 3'-derivatives .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cytokine levels across concentrations). Use nonlinear regression to calculate IC₅₀/EC₅₀ values. For paradoxical effects (e.g., RANTES upregulation), apply Grubb’s test to exclude outliers and confirm reproducibility across biological replicates. Report data as mean ± SEM with exact p-values .

Methodological Best Practices

- Data Reproducibility : Document experimental conditions (e.g., cell passage number, solvent purity) in supplementary materials. Share raw data (e.g., flow cytometry files, NMR spectra) via repositories like Zenodo .

- Ethical Compliance : Declare conflicts of interest and obtain ethical approval for in vivo studies. Use "participants" instead of "subjects" in human cell line research .

- Visualization : Avoid overcrowded figures (e.g., limit chemical structures in TOC graphics to 2–3). Use color-coded heatmaps for dose-response trends and vector diagrams for mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.